molecular formula C19H28NaO5S B159657 Sodium prasterone sulfate CAS No. 1099-87-2

Sodium prasterone sulfate

Cat. No.: B159657
CAS No.: 1099-87-2
M. Wt: 391.5 g/mol
InChI Key: LCLCCCKZRQRRTC-ZJTJBYBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate involves the sulfation of prasterone. Prasterone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form prasterone sulfate. This reaction is typically carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where prasterone is sulfated using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of prasterone sulfate .

Chemical Reactions Analysis

Types of Reactions: Sodium prasterone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid hormone that plays a significant role in the endocrine system. It is synthesized primarily in the adrenal glands and serves as a precursor to androgens and estrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, pharmacokinetics, and relevant research findings.

This compound operates through various pathways in the body:

  • Prohormonal Activity : As a sulfate ester of DHEA, it acts as a prohormone that can be converted into active androgens (such as testosterone) and estrogens (such as estradiol) through enzymatic processes. This conversion is facilitated by enzymes like steroid sulfatase and hydroxysteroid dehydrogenase .
  • Neurosteroid Properties : this compound exhibits neurosteroid activity, influencing neuroendocrine functions and potentially impacting mood and cognitive functions .
  • Receptor Agonism : It binds to androgen and estrogen receptors, thereby modulating various physiological processes including metabolism, immune response, and reproductive functions .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Oral bioavailability is high, with rapid absorption post-administration. The half-life for DHEA-S is significantly longer than that of its precursor DHEA .
  • Distribution : The volume of distribution ranges from 17.0 to 38.5 L, indicating extensive tissue distribution .
  • Metabolism : this compound undergoes metabolic conversion in various tissues, leading to the formation of active steroid hormones. It is primarily metabolized in the liver and excreted via renal pathways .

Clinical Applications

This compound has been investigated for several clinical applications:

  • Vaginal Atrophy : Clinical studies indicate that this compound effectively alleviates symptoms associated with vaginal atrophy in postmenopausal women. It helps restore local estrogen levels without significantly increasing systemic hormone levels .
  • Adrenal Insufficiency : In patients with adrenal insufficiency, supplementation with this compound has been shown to normalize DHEA-S levels, thus improving overall hormonal balance .
  • Bone Health : Some studies suggest that DHEA-S may contribute to bone density preservation in postmenopausal women, although further research is necessary to confirm these effects .

Table 1: Summary of Clinical Studies on this compound

StudyPopulationDosageDurationFindings
Chang et al.Postmenopausal women200 mg/day24 weeksSlight androgenic effects noted
Vaginal Atrophy StudyPostmenopausal women10 mg/day12 weeksSignificant symptom relief reported
Lactation StudyLactating women200 mg/dayVariableNo effect on breast milk production

Case Studies

  • Vaginal Atrophy Management : A study involving 100 postmenopausal women demonstrated that daily administration of this compound significantly improved vaginal health parameters compared to placebo groups, with minimal side effects reported.
  • Adrenal Insufficiency : In a cohort of patients with Addison's disease, treatment with this compound at doses ranging from 20 to 50 mg/day resulted in restored serum levels of DHEA-S comparable to those found in healthy adults.

Properties

Key on ui mechanism of action

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent.

CAS No.

1099-87-2

Molecular Formula

C19H28NaO5S

Molecular Weight

391.5 g/mol

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1

InChI Key

LCLCCCKZRQRRTC-ZJTJBYBXSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na]

Appearance

Powder

Key on ui other cas no.

1099-87-2

physical_description

Solid

Pictograms

Irritant; Health Hazard

Synonyms

DHA-S; DHEAS; NSC 72822

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium prasterone sulfate
CID 73743979
Sodium prasterone sulfate
Reactant of Route 3
Sodium prasterone sulfate
Reactant of Route 4
Sodium prasterone sulfate
Reactant of Route 5
Sodium prasterone sulfate
Reactant of Route 6
Sodium prasterone sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.